4-{[4-CHLORO-1-(4-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE
Overview
Description
4-{[4-CHLORO-1-(4-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrrole ring, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-CHLORO-1-(4-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by chlorination and sulfonation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-CHLORO-1-(4-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
4-{[4-CHLORO-1-(4-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its sulfonamide group.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-CHLORO-1-(4-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the aromatic rings and pyrrole moiety can engage in π-π interactions and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-DI-BENZENE-SULFONAMIDE: This compound shares the sulfonamide group but lacks the pyrrole ring and chlorinated aromatic ring.
1-[(4-CHLOROPHENYL)SULFONYL]AMINO]CARBONYL)AMINO]-4-(DIMETHYLAMINO)BENZENE: This compound has a similar sulfonamide group and chlorinated aromatic ring but differs in the presence of a dimethylamino group.
Uniqueness
4-{[4-CHLORO-1-(4-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrrole ring and chlorinated aromatic ring distinguishes it from other sulfonamide compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
4-[[4-chloro-1-(4-methylphenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-10-2-6-12(7-3-10)21-16(22)14(18)15(17(21)23)20-11-4-8-13(9-5-11)26(19,24)25/h2-9,20H,1H3,(H2,19,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALRXLAJZCTJGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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